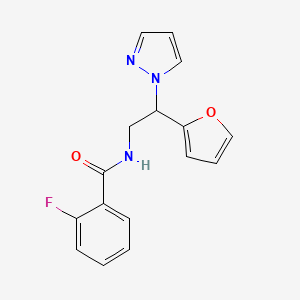

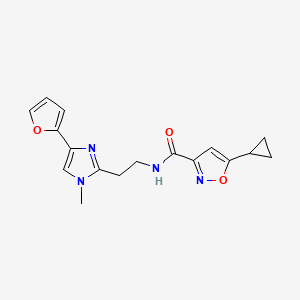

![molecular formula C20H32N2 B2636945 1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine CAS No. 118656-00-1](/img/structure/B2636945.png)

1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine, commonly known as DTH, is an organic compound belonging to the class of hydrazines. It is a colorless, flammable liquid with a boiling point of 202 °C and a melting point of -25 °C. DTH is used as a reagent in organic synthesis and is also used in the manufacture of polymers, pharmaceuticals, and other materials. The compound is also used in the production of various polymers and plastics, as well as in the production of dyes and pigments.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Dialkylaluminum Hydrazides Synthesis : The reaction of di(tert-butyl)aluminum hydride with hydrazine led to the discovery of hydrazide compounds that are significant in the formation of complex aluminum and nitrogen-rich compounds. These findings are crucial for understanding the synthesis and structural properties of aluminum hydrazide complexes (Uhl, Molter, & Neumüller, 2001).

Heterocyclic Compounds Synthesis : The interaction of pyrimidine carbonitriles with hydrazine hydrate facilitated the creation of symmetrical di(pyrimidin-2-yl)-1,2,4-triazoles and tetrazines. This work underscores the versatility of hydrazine in synthesizing potential polydentate ligands and heterocyclic compounds with potential applications in materials science and chemistry (Krivopalov, Bushuev, Gatilov, & Shkurko, 2010).

Macrocyclic and Acyclic Complexes Formation

- Yttrium Ion Templated Synthesis : The synthesis of macrocyclic and acyclic complexes using 2,6-diacetylpyridine and hydrazine reveals the role of metal ion templates in forming structurally complex compounds. Such research is vital for the development of new materials and catalysts in coordination chemistry (Radecka-Paryzek, 1989).

Advanced Materials Development

- Metal-Free Oxidative Cyclization : A novel method for the synthesis of 1,2-dihydropyridazines and pyrazoles through metal-free conditions has been discovered. This research contributes to the development of new synthetic methodologies in organic chemistry, emphasizing the importance of hydrazines in facilitating cyclization reactions under environmentally benign conditions (Cheng, Shen, Wu, Xu, & Yan, 2021).

Environmental and Biological Sensing

- Hydrazine-Selective Fluorescent Probes : The development of fluorescent probes for hydrazine detection highlights the application of hydrazine and its derivatives in environmental monitoring and safety. Such probes can detect hydrazine with high selectivity and sensitivity, underlining the compound's relevance in creating sensing tools for biological and environmental applications (Jung, Park, Kang, & Kim, 2019).

Propriétés

IUPAC Name |

1,2-bis(1-adamantyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-22-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21-22H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUOFGVVABQIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NNC45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2636868.png)

![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2636871.png)

![2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2636872.png)

![5-bromo-2-chloro-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]pyridine-3-carboxamide](/img/structure/B2636874.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2636876.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-naphthamide](/img/structure/B2636877.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2636878.png)

![N-[(8-Methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2636881.png)

![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636885.png)